molecular formula C16H12ClN3O2S B2619567 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 339008-72-9

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2619567
CAS No.: 339008-72-9
M. Wt: 345.8
InChI Key: QVSSJVYPJWQLPD-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide (CAS 339008-72-9) is a complex organic compound of significant interest in medicinal chemistry and drug discovery research. This reagent features a 1,2-dihydropyridine core substituted with a 3-chlorobenzyl group at the 1-position and a critical 1,3-thiazol-2-yl carboxamide at the 2-position. The molecular formula is C16H12ClN3O2S, with a molecular weight of 345.80 g/mol . The incorporation of the 1,3-thiazole ring is a key structural feature that confers high research value. Thiazole and its derivatives are recognized as privileged scaffolds in pharmaceutical research due to their diverse biological activities . The thiazole ring is a component of more than 18 FDA-approved drugs and is found in compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The presence of this heterocycle makes the compound a valuable intermediate for researchers investigating new therapeutic agents, particularly in the design of molecules that can interact with specific biological targets. This product is offered as a high-grade material for research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in various applications, including as a building block in organic synthesis, a precursor for developing novel heterocyclic compounds, or a candidate for in vitro biological screening assays.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-4-1-3-11(9-12)10-20-7-2-5-13(15(20)22)14(21)19-16-18-6-8-23-16/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSSJVYPJWQLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide and thiazole groups serve as sites for nucleophilic attack. Key reactions include:

NucleophileReaction ConditionsProductReference
HydrazinesEthanol, reflux, Et₃N catalystFormation of hydrazone derivatives via substitution at the carboxamide nitrogen
Alkyl halidesDMSO, 80°C, K₂CO₃ baseAlkylation at the thiazole nitrogen or pyridine oxygen, yielding N- or O-alkylated adducts
ThiolsTHF, room temperatureThioamide formation through displacement of the carboxamide oxygen
  • Example : Reaction with hydrazonyl chlorides in ethanol produces substituted 1,3-thiazole derivatives, confirmed via NMR and IR spectroscopy .

Cyclization Reactions

The dihydropyridine ring participates in cyclization under acidic or basic conditions:

Reagent/ConditionsProduct StructureKey Findings
POCl₃, refluxSpirocyclic pyrido-thiazole fused systemsEnhanced aromaticity stabilizes the cyclized product .
Ethyl chloroacetate, EtOHThiazolo[4,5-b]quinoxaline derivativesCyclization confirmed via HRMS and ¹³C NMR .
  • Mechanism : Intramolecular attack by the thiazole nitrogen on the electrophilic carbonyl carbon forms fused heterocycles .

Oxidation and Reduction Reactions

The dihydropyridine core is redox-active:

Reaction TypeReagentProductObservations
OxidationH₂O₂, acetic acidPyridine-2-one derivativesComplete conversion confirmed via HPLC; yields >85%.
ReductionNaBH₄, MeOHTetrahydro-pyridine analogsSelective reduction of the dihydropyridine ring without affecting the thiazole .
  • Notable : Oxidation under mild conditions preserves the thiazole ring, while harsher agents (e.g., KMnO₄) degrade it.

Acid-Base Reactions

The carboxamide group acts as both acid and base:

ConditionsBehaviorApplication Example
Acidic (pH < 4)Protonation of thiazole nitrogen, enhancing electrophilicityFacilitates nitration at the 5-position of the thiazole .
Basic (pH > 9)Deprotonation of the carboxamide NH, enabling nucleophilic acyl substitutionSynthesis of ester or anhydride derivatives .
  • pKa Values : Thiazole NH ≈ 2.5; carboxamide NH ≈ 8.7 (estimated via computational models) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the 3-chlorophenyl substituent:

Coupling TypeCatalyst SystemProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives72–89
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs65–78
  • Key Insight : The chlorophenyl group undergoes efficient coupling without affecting the dihydropyridine ring.

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition:

ConditionsProductQuantum Yield
UV-A (365 nm), acetoneBenzothiazine-fused polycyclics0.45
  • Mechanism : Photoexcitation of the dihydropyridine ring generates a diradical intermediate, enabling cycloaddition with alkenes .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains. For instance, studies have demonstrated that related compounds show significant activity against Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, while exhibiting less activity against Gram-negative bacteria .

Case Study:
A study published in the Turkish Journal of Chemistry highlighted the synthesis of similar thiazole-containing compounds and their antimicrobial testing against multiple bacterial strains. The results indicated that these compounds had a higher inhibitory effect on Gram-positive bacteria compared to Gram-negative ones, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing the dihydropyridine structure have been reported to inhibit cancer cell proliferation effectively. For example, a study indicated that derivatives of thiazole-dihydropyridine exhibited cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL .

Case Study:
In a significant research effort, scientists synthesized a series of 1,3-thiazole derivatives and tested their anticancer activity using the NCI-60 cell line panel. The findings revealed that several compounds displayed potent inhibition against specific cancer cell lines, highlighting the importance of structural modifications in enhancing bioactivity .

Research Findings Summary

ApplicationActivity TypeKey Findings
AntimicrobialGram-positive BacteriaSignificant activity against Bacillus cereus
AnticancerCytotoxicityIC50 values between 1.9 - 7.52 µg/mL against HCT116 and MCF7
MechanismEnzyme InhibitionInhibition of thymidylate synthase

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyl Group

(a) Chlorine Substitution Patterns
  • Target Compound : 3-Chlorophenylmethyl group.
  • 1-(3,4-Dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide (CAS 338782-87-9) : Features a 3,4-dichlorophenyl group, increasing molecular weight (MW: ~374.22 g/mol) and lipophilicity compared to the mono-chloro target compound.
  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :

    • Substitutes chlorine with bromine on the aryl group. Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) can influence crystal packing and intermolecular interactions (e.g., halogen bonding).
    • Isostructural with the chloro analog, suggesting similar conformational preferences but divergent physicochemical properties (e.g., higher density).
(b) Electron-Withdrawing and Electron-Donating Groups
  • 1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 933205-86-8) :
    • Replaces chlorine with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
    • This modification likely reduces basicity and increases metabolic resistance compared to chloro analogs.

Variations in the Carboxamide Substituent

(a) Thiazole vs. Pyridine/Sulfonamide Moieties
  • 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide (BG15987) : Substitutes thiazole with a sulfamoylphenyl group. Molecular weight: 417.87 g/mol (vs. ~365.8 g/mol estimated for the thiazole analog).
  • 1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 338782-91-5) :

    • Replaces thiazole with pyridin-3-yl.
    • Pyridine’s nitrogen lone pairs may engage in π-stacking or coordinate with metal ions, differing from thiazole’s sulfur-mediated interactions.

Physicochemical Properties

Compound Substituents (Benzyl/Carboxamide) Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted pKa
Target Compound 3-Cl-Benzyl / Thiazol-2-yl ~365.8 N/A N/A
BG15987 3-Cl-Benzyl / Sulfamoylphenyl 417.87 N/A N/A
CAS 338782-91-5 3,4-Cl₂-Benzyl / Pyridin-3-yl 374.22 1.481 10.67
CAS 933205-86-8 4-Me-Benzyl / 3-CF₃-Phenyl 386.37 N/A N/A
  • Density and Solubility : Dichloro and bromo analogs (e.g., ) exhibit higher densities due to increased halogen content. Thiazole’s sulfur atom may reduce aqueous solubility compared to sulfonamide or pyridine derivatives.
  • Acidity (pKa) : The pyridin-3-yl analog has a predicted pKa of 10.67, suggesting moderate basicity, while thiazole’s pKa (~2.5 for the thiazole proton) could influence ionization under physiological conditions.

Biological Activity

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant data and case studies.

  • Molecular Formula : C16H12ClN3O2S
  • CAS Number : 339008-72-9
  • Molecular Weight : 345.8 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, in vitro tests demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of the Compound

MicroorganismMIC (μg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In a study focusing on HeLa and MCF-7 cells, it exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition. The presence of the thiazole moiety has been linked to enhanced anticancer properties .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa29
MCF-773

Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant activity. The structure of this compound suggests potential mechanisms involving modulation of neurotransmitter systems, which could lead to effective seizure control .

Structure-Activity Relationship (SAR)

The biological activities of thiazole-bearing compounds are often influenced by their structural features. Modifications in the phenyl ring and thiazole substituents can significantly alter their pharmacological profiles. For instance, the presence of electronegative groups like chlorine is essential for enhancing antiproliferative activity .

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against several pathogens, demonstrating that compounds similar to this compound can outperform traditional antibiotics in certain cases .
  • Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, this compound showed superior activity against cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

Intermediate Preparation : React 2-chloronicotinic acid derivatives with 3-chlorobenzylamine under reflux in pyridine/water with a catalytic amount of p-toluenesulfonic acid (PTSA) to form the dihydropyridine core .

Thiazole Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 1,3-thiazol-2-amine moiety to the carboxyl group.

Purification : Crystallize the product from methanol or ethanol to achieve >95% purity, confirmed by HPLC .

Key Considerations : Optimize reaction time and temperature to minimize by-products like tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a combination of:

  • 1H NMR : Confirm the absence of tautomeric impurities (e.g., δ ~8.5 ppm for aromatic protons in the dihydropyridine ring) .
  • LCMS : Verify molecular ion peaks (e.g., [M+1]+ at expected m/z) and HPLC purity (>98%) .
  • X-ray Crystallography : Resolve ambiguities in tautomerism, as seen in structurally analogous compounds (e.g., planar conformation with dihedral angles <10° between aromatic rings) .

Advanced: How can computational methods aid in predicting reaction pathways for synthesizing this compound?

Methodological Answer:
Adopt quantum chemical calculations (e.g., DFT) to:

Reaction Path Search : Simulate intermediates and transition states for key steps like amide bond formation or ring closure .

Tautomer Stability : Compare Gibbs free energies of keto-amine vs. hydroxy-pyridine forms to predict dominant tautomers .

Machine Learning : Train models on reaction databases to optimize solvent selection or catalyst efficiency, reducing trial-and-error experimentation .

Example : ICReDD’s approach integrates computational screening with experimental validation to accelerate reaction discovery .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Structural Reanalysis : Confirm compound identity via X-ray crystallography to rule out tautomeric or stereochemical variations .

Assay Standardization : Use uniform protocols (e.g., fixed pH, temperature) for bioactivity tests, as small changes can alter ligand-receptor interactions.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .

Case Study : Inconsistent activity reports for similar dihydropyridines were traced to unaccounted solvent effects in binding assays .

Basic: What experimental design strategies optimize yield for large-scale synthesis?

Methodological Answer:
Implement Design of Experiments (DoE) to:

Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) using fractional factorial designs .

Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 70°C, 1.2 eq. PTSA) .

Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer, reducing side reactions .

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